molecular formula C11H19NO4 B1488538 4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid CAS No. 1247693-87-3

4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1488538
CAS RN: 1247693-87-3
M. Wt: 229.27 g/mol
InChI Key: ASVLPJJAYVEXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals . The ethoxy group attached to the piperidine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes.

Scientific Research Applications

Synthesis and Optical Properties for Alzheimer’s Diagnosis

A novel fluorescent probe for β-amyloids, crucial in Alzheimer’s disease diagnosis, was synthesized using a related compound. This synthesis involved catalytic acylation and demonstrated high binding affinities toward Aβ(1–40) aggregates, indicating its potential for molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).

Antioxidant Properties in Medicinal Chemistry

Research on 4-hydroxycoumarin derivatives, which share a similar synthesis pathway, revealed antioxidant activities in vitro, suggesting potential for therapeutic applications. One study focused on comparing the antioxidant activity of these derivatives in a hypochlorous system, highlighting their scavenger activity (Stanchev et al., 2009).

Agricultural and Environmental Monitoring

The development of a sensitive ELISA for analyzing pesticide residues in fruit samples utilized a hapten similar in structure. This approach established an effective method for monitoring agricultural samples, demonstrating the compound's relevance in environmental science (Zhang et al., 2008).

Nanocomposite Films for Biomedical Applications

A study on the preparation of chitosan complex films for biomedical applications involved a compound structurally related to 4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid. These films showed promising antibacterial activity against various bacteria, underlining their potential in bio-medical applications (Srivastava et al., 2011).

Apoptosis Induction in Cellular Research

Investigations into methionine salvage pathway compounds, closely related to the subject compound, have shown that they can induce apoptosis independently of down-regulation of ornithine decarboxylase. This suggests their potential use in studying cellular mechanisms and therapeutic strategies (Tang et al., 2006).

properties

IUPAC Name

4-(4-ethoxypiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-2-16-9-5-7-12(8-6-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVLPJJAYVEXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethoxypiperidin-1-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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